molecular formula C6H4Cl2OS B2446888 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one CAS No. 123418-68-8

1-(4,5-Dichlorothiophen-3-yl)ethan-1-one

Cat. No.: B2446888
CAS No.: 123418-68-8
M. Wt: 195.06
InChI Key: NRBOGORUAFNTIF-UHFFFAOYSA-N
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Description

1-(4,5-Dichlorothiophen-3-yl)ethan-1-one is a chemical compound with the molecular formula C6H4Cl2OS and a molecular weight of 195.07 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 4 and 5, and an ethanone group at position 3. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one typically involves the chlorination of thiophene followed by the introduction of an ethanone group. One common synthetic route includes the reaction of thiophene with chlorine gas in the presence of a catalyst to form 4,5-dichlorothiophene. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Chemical Reactions Analysis

1-(4,5-Dichlorothiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(4,5-Dichlorothiophen-3-yl)ethan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In medicinal chemistry, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

1-(4,5-Dichlorothiophen-3-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4,5-dichlorothiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)4-2-10-6(8)5(4)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBOGORUAFNTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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